![molecular formula C16H22N2O2S B3008384 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide CAS No. 1252544-83-4](/img/structure/B3008384.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a range of beneficial effects on the body.
Mechanism of Action
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), which is an enzyme that plays a key role in the regulation of vascular tone and smooth muscle cell proliferation. By increasing the activity of sGC, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide 41-2272 promotes the production of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and other beneficial effects.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects on smooth muscle cells. These effects are thought to be mediated by the increased production of cGMP, which leads to relaxation of smooth muscle cells and improved blood flow.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide 41-2272 is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are interested in studying the role of sGC and cGMP signaling in various biological processes. However, one limitation of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide 41-2272 is that it can be difficult to work with due to its low solubility in water and other common solvents.
Future Directions
There are a number of potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide 41-2272. One area of interest is the development of new sGC stimulators that are more potent and selective than N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide 41-2272. Another area of interest is the development of new therapeutic applications for sGC stimulators, including the treatment of conditions such as heart failure and chronic obstructive pulmonary disease. Finally, there is also interest in exploring the potential use of sGC stimulators in combination with other drugs, such as phosphodiesterase inhibitors, to achieve synergistic effects.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide 41-2272 involves a multi-step process that begins with the reaction of 2-mercaptoethanol with 2-bromoethylamine hydrobromide. The resulting product is then reacted with 2-phenylethanol to form the corresponding thioether. The final step involves the reaction of the thioether with acetic anhydride and cyanogen bromide to form N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide 41-2272.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide 41-2272 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have a range of beneficial effects on the body, including vasodilation, anti-inflammatory effects, and anti-proliferative effects on smooth muscle cells. These properties make it a promising candidate for the treatment of a range of conditions, including pulmonary hypertension, erectile dysfunction, and cardiovascular disease.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-hydroxy-2-phenylethyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12(2)16(3,11-17)18-15(20)10-21-9-14(19)13-7-5-4-6-8-13/h4-8,12,14,19H,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKJEMMJXQNMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

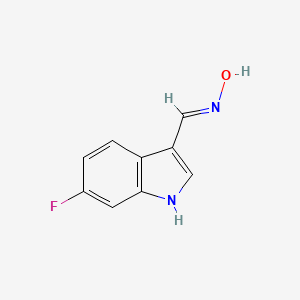
![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B3008306.png)
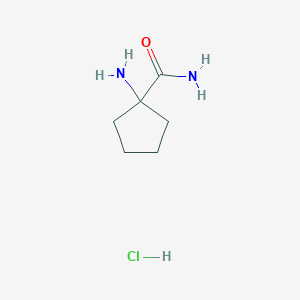
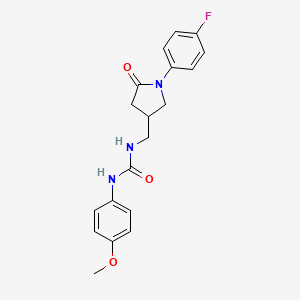
![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)
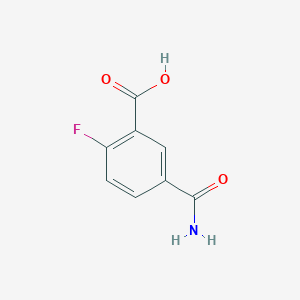


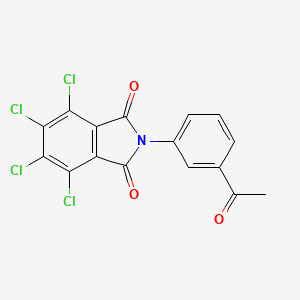
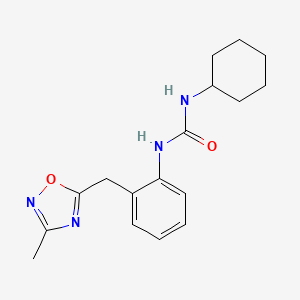
![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)
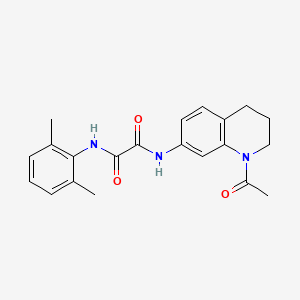
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)